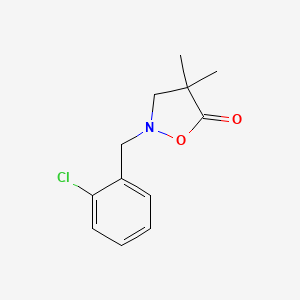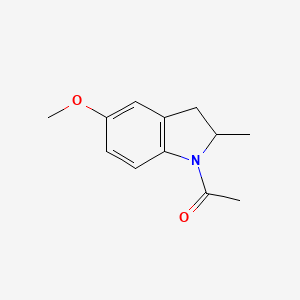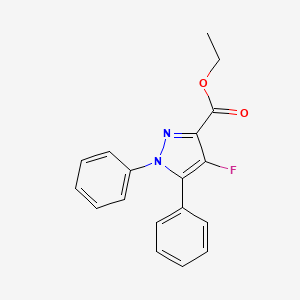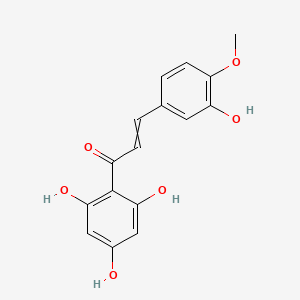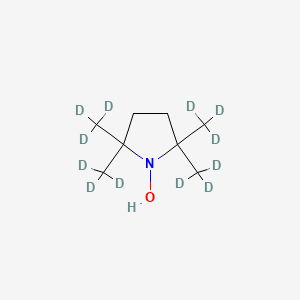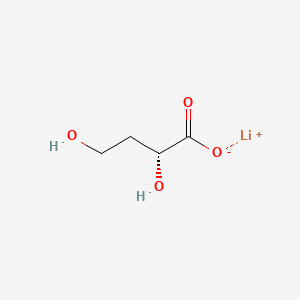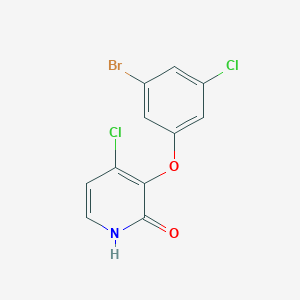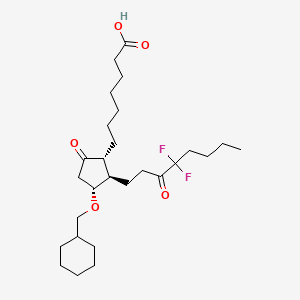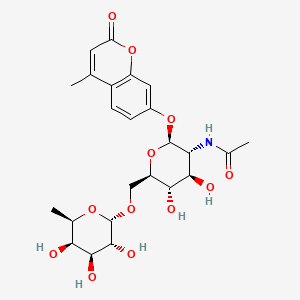
4-Methylumbelliferyl 2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylumbelliferyl 2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside is a synthetic compound used primarily in biochemical research. It is a fluorogenic substrate, meaning it releases a fluorescent signal upon enzymatic cleavage. This property makes it valuable in various assays to study enzyme activity, particularly glycosidases.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl 2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside involves multiple steps:
Glycosylation: The initial step involves the glycosylation of 4-methylumbelliferone with a protected glucosamine derivative.
Deprotection: The protective groups are then removed under specific conditions to yield the desired compound.
Fucosylation: The final step involves the addition of the fucose moiety to the glucosamine derivative.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. They involve:
Batch Processing: Large-scale reactors are used to carry out the glycosylation and fucosylation reactions.
Purification: High-performance liquid chromatography (HPLC) is commonly used to purify the final product.
化学反応の分析
Types of Reactions
4-Methylumbelliferyl 2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside undergoes several types of reactions:
Hydrolysis: Enzymatic hydrolysis by glycosidases releases 4-methylumbelliferone, which is fluorescent.
Oxidation and Reduction: These reactions can modify the functional groups on the glucosamine and fucose moieties.
Common Reagents and Conditions
Enzymes: Glycosidases are the primary reagents used for hydrolysis.
Oxidizing Agents: Agents like hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride is commonly used for reduction reactions.
Major Products
4-Methylumbelliferone: The primary product of enzymatic hydrolysis.
Modified Sugars: Products of oxidation and reduction reactions on the sugar moieties.
科学的研究の応用
4-Methylumbelliferyl 2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside has several applications in scientific research:
Enzyme Assays: Used to study the activity of glycosidases.
Disease Research: Helps in understanding lysosomal storage diseases where glycosidase activity is impaired.
Drug Development: Used in screening for inhibitors of glycosidases, which can be potential therapeutic agents.
作用機序
The compound acts as a substrate for glycosidases. Upon enzymatic cleavage, it releases 4-methylumbelliferone, which fluoresces under UV light. This fluorescence can be measured to determine enzyme activity. The molecular targets are the active sites of glycosidases, and the pathways involved include the hydrolysis of glycosidic bonds.
類似化合物との比較
Similar Compounds
4-Methylumbelliferyl beta-D-glucopyranoside: Lacks the fucose and acetamido groups.
4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide: Similar but lacks the fucose moiety.
Uniqueness
4-Methylumbelliferyl 2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside is unique due to the presence of both fucose and acetamido groups, which make it a more specific substrate for certain glycosidases. This specificity is valuable in distinguishing between different enzyme activities in complex biological samples.
特性
分子式 |
C24H31NO12 |
|---|---|
分子量 |
525.5 g/mol |
IUPAC名 |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl]acetamide |
InChI |
InChI=1S/C24H31NO12/c1-9-6-16(27)36-14-7-12(4-5-13(9)14)35-23-17(25-11(3)26)20(30)19(29)15(37-23)8-33-24-22(32)21(31)18(28)10(2)34-24/h4-7,10,15,17-24,28-32H,8H2,1-3H3,(H,25,26)/t10-,15-,17-,18+,19-,20-,21+,22-,23-,24+/m1/s1 |
InChIキー |
KKZOKSDCKDMVCI-SXOGCKKXSA-N |
異性体SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)NC(=O)C)O)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)NC(=O)C)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


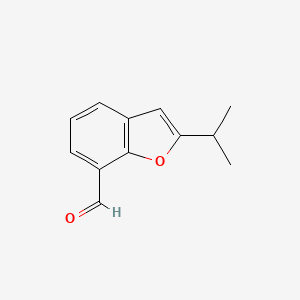
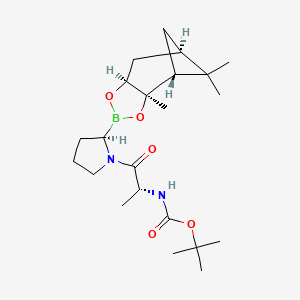
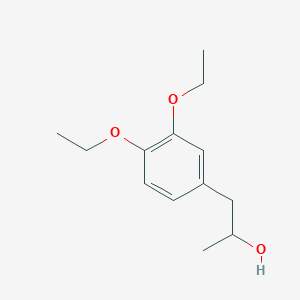
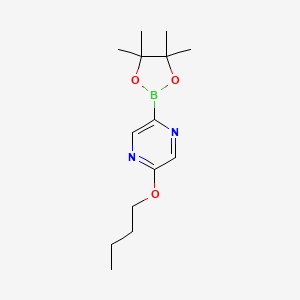
![2-[[6-Bromo-1-[(4-oxo-2-thioxo-5thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic acid](/img/structure/B13844058.png)
![3-Methoxythieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13844059.png)
